molecular formula C12H21FO10 B8125265 alpha-D-Cellobiosyl fluoride

alpha-D-Cellobiosyl fluoride

Cat. No.: B8125265
M. Wt: 344.29 g/mol
InChI Key: MPJMJSVSVMGORJ-MFRLZQSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cellobiosyl fluoride is a chemical compound derived from cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cellobiosyl fluoride can be synthesized through the fluorination of cellobiose derivatives. One common method involves the conversion of cellobiose octa-acetate to alpha-cellobiosyl fluoride using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods

While the industrial production of alpha-cellobiosyl fluoride is not as widespread as other chemical compounds, it can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cellobiosyl fluoride undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the glycosidic bond in the presence of water, often catalyzed by enzymes such as cellobiohydrolases.

    Substitution: Involves the replacement of the fluoride group with other functional groups using appropriate reagents.

    Polymerization: Catalyzed by enzymes, this reaction leads to the formation of polysaccharides.

Major Products

    Hydrolysis: Produces cellobiose and fluoride ions.

    Substitution: Results in various substituted cellobiose derivatives.

    Polymerization: Leads to the formation of cellulose and other polysaccharides.

Scientific Research Applications

Alpha-Cellobiosyl fluoride is utilized in several scientific research applications:

    Enzymology: Used as a substrate to study the activity and specificity of glycoside hydrolases.

    Synthetic Chemistry: Serves as a building block for the synthesis of complex carbohydrates and polysaccharides.

    Biotechnology: Employed in the development of bio-based materials and bioconversion processes.

    Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool.

Mechanism of Action

The mechanism of action of alpha-cellobiosyl fluoride involves its interaction with specific enzymes, such as cellobiohydrolases. These enzymes catalyze the hydrolysis of the glycosidic bond, leading to the release of cellobiose and fluoride ions. The process follows Michaelis-Menten kinetics, indicating a highly specific and efficient enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    Beta-Cellobiosyl fluoride: Another isomer of cellobiosyl fluoride with different enzymatic properties.

    Cellobiose octa-acetate: A precursor used in the synthesis of alpha-cellobiosyl fluoride.

    Cellulose: A polysaccharide composed of glucose units, similar in structure but significantly larger in molecular weight.

Uniqueness

Alpha-Cellobiosyl fluoride is unique due to its specific interaction with glycoside hydrolases and its potential applications in synthetic chemistry and biotechnology. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMJSVSVMGORJ-MFRLZQSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Cellobiosyl fluoride
Reactant of Route 2
alpha-D-Cellobiosyl fluoride
Reactant of Route 3
alpha-D-Cellobiosyl fluoride
Reactant of Route 4
alpha-D-Cellobiosyl fluoride
Reactant of Route 5
alpha-D-Cellobiosyl fluoride
Reactant of Route 6
alpha-D-Cellobiosyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.